molecular formula C19H20BrN3O2 B7635137 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide

Cat. No. B7635137
M. Wt: 402.3 g/mol
InChI Key: PNZXHHOZMAMZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide, also known as BQCA, is a chemical compound that belongs to the class of quinoline derivatives. It has been widely used in scientific research due to its ability to selectively activate the M1 muscarinic acetylcholine receptor.

Mechanism of Action

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide selectively activates the M1 muscarinic acetylcholine receptor by binding to its allosteric site. This leads to an increase in intracellular calcium levels and the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways is responsible for the physiological effects of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide such as improved cognitive function and motor control.
Biochemical and Physiological Effects:
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide has been shown to improve cognitive function in several animal models of Alzheimer's disease and schizophrenia. It has also been shown to improve motor control in animal models of Parkinson's disease. These effects are mediated by the activation of the M1 muscarinic acetylcholine receptor and the downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide in lab experiments is its selectivity for the M1 muscarinic acetylcholine receptor. This allows researchers to study the specific effects of M1 receptor activation without affecting other receptors. However, one limitation of using 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide is its relatively short half-life, which requires frequent dosing in animal experiments.

Future Directions

There are several future directions for the research on 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to study the downstream signaling pathways activated by the M1 receptor and their potential as therapeutic targets. Additionally, the development of more potent and selective M1 receptor agonists could lead to the discovery of new therapeutic agents for these disorders.

Synthesis Methods

The synthesis of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide involves the reaction of 6-bromo-3-cyano-4-oxoquinoline with N-cyclohexyl-N-methylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The product is then purified by column chromatography.

Scientific Research Applications

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide has been extensively used in scientific research as a tool to selectively activate the M1 muscarinic acetylcholine receptor. This receptor is involved in several physiological processes such as learning and memory, attention, and motor control. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide has been used to study the role of the M1 receptor in these processes and to investigate its potential as a therapeutic target for several neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c1-22(15-5-3-2-4-6-15)18(24)12-23-11-13(10-21)19(25)16-9-14(20)7-8-17(16)23/h7-9,11,15H,2-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZXHHOZMAMZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.